GSK1016790A

概要

説明

GSK1016790Aは、グラクソ・スミスクラインによって開発された化合物です。これは、一過性受容体電位バニロイド4(TRPV4)チャネルに対する強力かつ選択的なアゴニスト活性で知られています。 この化合物は、特に平滑筋組織、血管、リンパ系、膀胱におけるTRPV4受容体の役割を研究するために、科学研究で広く使用されてきました .

科学的研究の応用

GSK1016790A has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the chemical properties and reactivity of TRPV4 agonists.

Biology: Employed in research to understand the role of TRPV4 channels in various biological processes, such as cell signaling and ion transport.

Medicine: Investigated for its potential therapeutic applications in conditions involving TRPV4 channels, such as bladder dysfunction and vascular diseases.

Industry: Utilized in the development of new pharmacological agents targeting TRPV4 channels .

作用機序

GSK1016790Aは、さまざまな生理学的プロセスに関与する非選択的カチオンチャネルであるTRPV4チャネルを選択的に活性化することにより、その効果を発揮します。TRPV4に結合すると、this compoundはチャネルを開くコンフォメーション変化を誘発し、細胞へのカルシウムイオン(Ca2 +)の流入を可能にします。細胞内Ca2 +レベルのこの増加は、下流のシグナル伝達経路をトリガーし、さまざまな細胞応答につながります。 関与する分子標的と経路には、プロテインキナーゼC(PKC)、ホスホイノシチド3キナーゼ(PI3K)、およびRhoAシグナル伝達の活性化が含まれます .

類似の化合物との比較

類似の化合物

HC-067047: 類似の特性を持つが化学構造が異なる別のTRPV4アゴニスト。

GSK2193874: TRPV4チャネルに対する阻害効果を研究するために使用されるTRPV4アンタゴニスト。

4α-ホルボール12,13-ジデカン酸エステル: This compoundに比べて効力の低いTRPV4アゴニスト

独自性

This compoundは、TRPV4チャネルに対する高い効力と選択性によりユニークです。これは、TRPV4チャネルを活性化することに関して、4α-ホルボール12,13-ジデカン酸エステルの約300倍強力であることが示されています。 これは、TRPV4媒介生理学的プロセスを研究し、これらのチャネルを標的とする潜在的な治療薬を開発するための貴重なツールとなります .

生化学分析

Biochemical Properties

GSK1016790A is a novel and potent TRPV4 channel agonist . It has been shown to induce calcium influx in mouse and human TRPV4 expressing HEK cells . The EC50 values of this compound are 18 and 2.1 nM respectively, indicating its high potency . It has been reported to evoke a dose-dependent activation of TRPV4 whole-cell currents at concentrations above 1 nM . This compound is 300-fold more potent than 4α-PDD .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been shown to inhibit mouse gastrointestinal motility in vivo . In human melanoma cells and keratinocytes, pharmacological activation of TRPV4 by this compound caused severe cellular disarrangement, necrosis, and apoptosis . In osteoblasts, this compound triggered rapid calcium entry and calmodulin-dependent protein kinase II (CaMKII) phosphorylation via TRPV4 activation in a differentiation-dependent manner .

Molecular Mechanism

This compound acts as a potent and selective agonist for the TRPV4 receptor . It has been shown to induce calcium influx in TRPV4 expressing cells, leading to the activation of TRPV4 whole-cell currents . This suggests that this compound exerts its effects at the molecular level through binding interactions with the TRPV4 receptor, leading to its activation and subsequent calcium influx.

Temporal Effects in Laboratory Settings

The effects of this compound have been shown to change over time in laboratory settings. For example, TRPV4 stimulation with this compound caused an increase in intracellular calcium that is stable for a few minutes . The density of TRPV4 at the plasma membrane decreased within 20 minutes, as they translocate to the recycling endosomes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on mouse gastrointestinal motility, this compound showed a dose-dependent inhibition .

Metabolic Pathways

This compound is involved in the regulation of calcium influx through the TRPV4 receptor . This suggests that it may interact with enzymes or cofactors involved in calcium signaling pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its interactions with the TRPV4 receptor. Upon activation of the receptor, this compound induces a calcium influx, which could influence its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interactions with the TRPV4 receptor. As a receptor agonist, this compound is expected to bind to the TRPV4 receptor, which is located on the cell membrane . Therefore, this compound is likely to be localized at the cell membrane where the TRPV4 receptor is present.

準備方法

合成経路と反応条件

GSK1016790Aの合成には、中間体の調製から始まる複数のステップが含まれます。 反応条件は通常、目的の化学変換を確実にするために、有機溶媒、触媒、および制御された温度の使用が含まれます .

工業生産方法

This compoundの工業生産方法の詳細については、すぐに利用できませんが、プロセスは、ラボの合成手順を拡大することに関連している可能性があります。 これには、反応条件の最適化、大型反応器の使用、および大量の化合物を生産するための厳しい品質管理対策が含まれます .

化学反応の分析

反応の種類

GSK1016790Aは、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化された誘導体を形成することができます。

還元: 還元反応は、分子内の特定の官能基を修飾するために使用できます。

一般的な試薬と条件

This compoundを含む反応で使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな有機溶媒(例:ジメチルスルホキシド)が含まれます。 反応条件は通常、制御された温度、特定のpHレベル、および目的の変換を促進するための触媒の使用を含みます .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は酸化された誘導体を生成する可能性があり、置換反応はthis compoundの修飾されたアナログを生じさせる可能性があります .

科学研究アプリケーション

This compoundは、以下を含む幅広い科学研究アプリケーションを持っています。

化学: TRPV4アゴニストの化学的性質と反応性を研究するためのツールとして使用されます。

生物学: 細胞シグナル伝達やイオン輸送などのさまざまな生物学的プロセスにおけるTRPV4チャネルの役割を理解するための研究に使用されます。

医学: 膀胱機能不全や血管疾患などのTRPV4チャネルに関連する状態における潜在的な治療用途について調査されています。

類似化合物との比較

Similar Compounds

HC-067047: Another TRPV4 agonist with similar properties but different chemical structure.

GSK2193874: A TRPV4 antagonist used to study the inhibitory effects on TRPV4 channels.

4α-Phorbol 12,13-didecanoate: A less potent TRPV4 agonist compared to GSK1016790A

Uniqueness

This compound is unique due to its high potency and selectivity for the TRPV4 channel. It has been shown to be approximately 300-fold more potent than 4α-Phorbol 12,13-didecanoate in activating TRPV4 channels. This makes it a valuable tool for studying TRPV4-mediated physiological processes and developing potential therapeutic agents targeting these channels .

生物活性

GSK1016790A is a selective and potent agonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, which plays a crucial role in various physiological processes across different tissues, including endothelial cells, neurons, and chondrocytes. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its effects on cellular functions and potential therapeutic applications.

This compound activates TRPV4 channels, leading to an influx of calcium ions () into cells. This activation has been shown to influence several downstream signaling pathways critical for cellular responses:

- Calcium Influx : Upon stimulation with this compound, there is a rapid increase in intracellular calcium levels, which is essential for various cellular functions such as muscle contraction and neurotransmitter release .

- Channel Recruitment : Research indicates that this compound may recruit previously inactive TRPV4 channels rather than merely elevating basal activity levels .

Endothelial Cells

This compound has demonstrated significant effects on endothelial cells, impacting vascular functions:

- Monocyte Adhesion : In studies involving human umbilical vein endothelial cells (HUVECs), this compound treatment inhibited the adhesion of monocytes to TNF-α-stimulated endothelial cells, suggesting a potential role in reducing inflammation and atherosclerosis .

- Calcium Dynamics : The compound induces a transient increase in intracellular levels within minutes of administration, which is crucial for endothelial cell activation and function .

Apoptosis Induction

In vivo studies have shown that this compound can induce apoptosis in neuronal cells:

- Dose-Dependent Effects : Administration of this compound at doses ranging from 0.1 to 5 µM/mouse resulted in increased apoptosis in the hippocampus, with an EC50 value of approximately 1.21 ± 0.24 µM/mouse. This was evidenced by an increase in cleaved caspase-3 levels and Hoechst-positive cell counts .

Table 1: Summary of Key Findings on this compound's Biological Activity

Case Study: TRPV4 Activation in Vascular Health

In a controlled study involving animal models, this compound was administered to assess its impact on vascular health. The results indicated:

- Reduction in Atherosclerotic Plaque : Animals treated with this compound showed a marked reduction in plaque formation compared to controls.

- Enhanced Endothelial Function : The treatment improved endothelial function as evidenced by reduced monocyte adhesion and improved vascular reactivity.

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective potential of this compound:

- Cognitive Function Assessment : Following repeated administration of this compound, cognitive tests showed improved performance in memory tasks compared to untreated groups.

- Mechanistic Insights : The study linked these improvements to the modulation of apoptotic pathways and enhanced synaptic plasticity.

特性

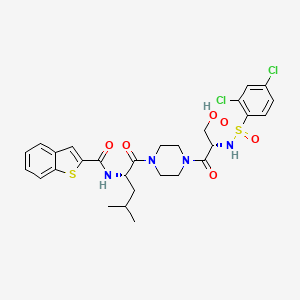

IUPAC Name |

N-[(2S)-1-[4-[(2S)-2-[(2,4-dichlorophenyl)sulfonylamino]-3-hydroxypropanoyl]piperazin-1-yl]-4-methyl-1-oxopentan-2-yl]-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32Cl2N4O6S2/c1-17(2)13-21(31-26(36)24-14-18-5-3-4-6-23(18)41-24)27(37)33-9-11-34(12-10-33)28(38)22(16-35)32-42(39,40)25-8-7-19(29)15-20(25)30/h3-8,14-15,17,21-22,32,35H,9-13,16H2,1-2H3,(H,31,36)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYQPSHHYIAUFO-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCN(CC1)C(=O)C(CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCN(CC1)C(=O)[C@H](CO)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32Cl2N4O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635248 | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

655.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942206-85-1 | |

| Record name | GSK 10116790A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942206-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GSK1016790A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。